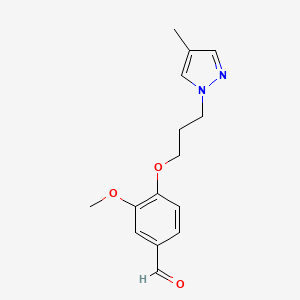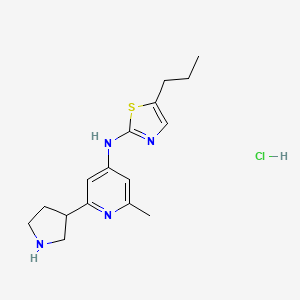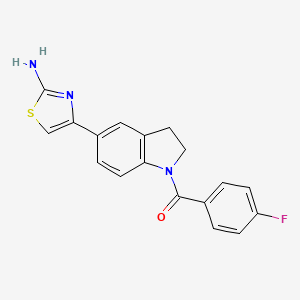
3-Bromo-2-fluoroisonicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-fluoroisonicotinaldehyde: is an organic compound with the molecular formula C6H3BrFNO It is a derivative of isonicotinaldehyde, where the hydrogen atoms at positions 3 and 2 of the pyridine ring are replaced by bromine and fluorine atoms, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-fluoroisonicotinaldehyde typically involves the bromination and fluorination of isonicotinaldehyde. One common method includes the use of bromine and a fluorinating agent under controlled conditions to achieve the desired substitution pattern on the pyridine ring.
Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available precursors. The process generally includes:
Nitration: of m-fluorobenzotrifluoride.
Bromination: using sulfuric acid and dibromohydantoin.
Reduction: with acetic acid or ammonium chloride as a catalyst.
Deamination: in hypophosphorous acid.
Separation: and hydrolysis to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-2-fluoroisonicotinaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding acids or other oxidized forms.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Halogen exchange or substitution with other functional groups.
Common Reagents and Conditions:
Oxidation: Often performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Typically involves reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like N-bromosuccinimide (NBS) for bromination or other halogenating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
Chemistry: 3-Bromo-2-fluoroisonicotinaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it valuable for constructing heterocyclic compounds.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the development of pharmaceuticals. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of 3-Bromo-2-fluoroisonicotinaldehyde involves its interaction with specific molecular targets. For instance, in halogenation reactions, the compound may undergo alpha halogenation, where the bromine and fluorine atoms participate in the formation of reactive intermediates. These intermediates can further react to form various products, depending on the reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- 2-Bromo-3-fluoroisonicotinaldehyde
- 3-Bromo-2-hydroxyisonicotinaldehyde
- 3-Bromo-2-chloroisonicotinaldehyde
Comparison: 3-Bromo-2-fluoroisonicotinaldehyde is unique due to the presence of both bromine and fluorine atoms on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for forming diverse derivatives. Compared to its analogs, the fluorine atom enhances the compound’s stability and electron-withdrawing effects, making it a valuable intermediate in various synthetic applications .
Propriétés
Formule moléculaire |
C6H3BrFNO |
|---|---|
Poids moléculaire |
204.00 g/mol |
Nom IUPAC |
3-bromo-2-fluoropyridine-4-carbaldehyde |
InChI |
InChI=1S/C6H3BrFNO/c7-5-4(3-10)1-2-9-6(5)8/h1-3H |
Clé InChI |
BGHGWLSGUBXJMI-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C(=C1C=O)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S)-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]-N'-trityl-butanediamide](/img/structure/B12294747.png)



